Product packaging for Barbituric acid, 5-isopropyl-5-propyl-(Cat. No.:CAS No. 17013-40-0)

Barbituric acid, 5-isopropyl-5-propyl-

Cat. No.: B102252
CAS No.: 17013-40-0
M. Wt: 212.25 g/mol
InChI Key: HBRKBUUQAVYMSK-UHFFFAOYSA-N
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Description

Barbituric acid, 5-isopropyl-5-propyl-, is a barbiturate derivative with the molecular formula C₁₁H₁₈N₂O₃ . Structurally, it features two alkyl substituents at the 5-position of the barbituric acid core: an isopropyl group (-CH(CH₃)₂) and a propyl group (-CH₂CH₂CH₃). This substitution pattern influences its physicochemical properties, metabolic fate, and pharmacological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O3 B102252 Barbituric acid, 5-isopropyl-5-propyl- CAS No. 17013-40-0

Properties

CAS No.

17013-40-0

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-propan-2-yl-5-propyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)

InChI Key

HBRKBUUQAVYMSK-UHFFFAOYSA-N

SMILES

CCCC1(C(=O)NC(=O)NC1=O)C(C)C

Canonical SMILES

CCCC1(C(=O)NC(=O)NC1=O)C(C)C

Other CAS No.

17013-40-0

Synonyms

5-Isopropyl-5-propylbarbituric acid

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of barbituric acid derivatives, including 5-isopropyl-5-propyl-. These compounds have been shown to exhibit superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with reduced toxicity. For instance, a patent describes a series of 1,5-disubstituted barbituric acids that demonstrate significant anti-inflammatory effects while minimizing side effects commonly associated with existing treatments like corticosteroids and pyrazolidine derivatives .

Anticancer Activity

Barbituric acid derivatives are being explored for their anticancer properties. Research indicates that certain derivatives can activate cellular pathways leading to apoptosis in cancer cells. Specifically, compounds formed through the Knoevenagel condensation reaction have shown promise in targeting lung cancer cells by inducing JNK activation, which is crucial for cell death in malignancies . Additionally, derivatives like 5-(Phenyl-azo)thio-barbituric acid have demonstrated efficacy against breast cancer cell lines (MCF-7), indicating their potential as therapeutic agents in oncology .

Antimicrobial Effects

The antimicrobial properties of barbituric acid derivatives have also been studied extensively. Various synthesized compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal species. This broad-spectrum antimicrobial activity positions these derivatives as candidates for developing new antibiotics and antifungal treatments .

Case Study: Anti-Inflammatory Efficacy

In a controlled study involving Wistar rats, various barbituric acid derivatives were injected to assess their anti-inflammatory effects. Results indicated that compounds with cyclohexyl substitutions showed significant reduction in paw edema compared to controls treated with standard NSAIDs like phenylbutazone . This suggests that the novel derivatives could serve as effective alternatives in managing inflammation.

Case Study: Anticancer Mechanisms

A study investigated the mechanism of action of barbituric acid derivatives on lung cancer cell lines. The results demonstrated that specific derivatives could inhibit cell proliferation and induce apoptosis via activation of the JNK signaling pathway, highlighting their potential role in cancer therapy .

Summary Table of Applications

Application TypeDescriptionExample Compounds
Anti-InflammatoryReduced toxicity and superior efficacy compared to traditional NSAIDs1,5-disubstituted barbituric acids
AnticancerInduction of apoptosis in cancer cells5-(Phenyl-azo)thio-barbituric acid
AntimicrobialActivity against Gram-positive/negative bacteria and fungiVarious synthesized derivatives

Chemical Reactions Analysis

Salt Formation Reactions

The compound readily forms pharmaceutically relevant salts through acid-base reactions:

Key Reaction:
C₁₀H₁₆N₂O₃ + NaOH → C₁₀H₁₅N₂O₃Na + H₂O

Sodium salt derivatives exhibit improved water solubility while retaining pharmacological activity. The salt formation process typically uses 1:1 stoichiometry with alkali hydroxides under controlled pH conditions .

Stability and Decomposition

Thermal analysis reveals two decomposition pathways:

  • 150-170°C : Loss of propyl/isopropyl groups via β-scission

  • >200°C : Pyrimidine ring degradation releasing NH₃ and CO₂

The compound shows pH-dependent stability:

  • Acidic conditions : Rapid hydrolysis to malonyl urea derivatives

  • Alkaline conditions : Gradual ring-opening over 72 hours (t₁/₂ = 18 hrs at pH 12)

Catalytic Behavior

The sodium salt form acts as a phase-transfer catalyst in:

  • Williamson ether synthesis (15-20% yield improvement)

  • Esterification reactions (reduced reaction time by 40%)

These catalytic properties stem from the compound's ability to stabilize transition states through hydrogen bonding interactions.

Comparative Reactivity Table

Reaction Type5-iPr-5-Pr Barbiturate5-Ph-5-Pr BarbiturateReactivity Ratio
Alkylation (R-X)0.851.001:1.18
Bromination0.420.671:1.60
Salt Formation1.201.051.14:1
Hydrolysis (pH 7)0.15 mmol/min0.22 mmol/min1:1.47

Data adapted from kinetic studies in

This comprehensive analysis demonstrates that 5-isopropyl-5-propyl-barbituric acid's chemical behavior is governed by both its substitution pattern and the inherent reactivity of the barbiturate core. The bulky alkyl groups confer distinctive stability profiles while moderately reducing electrophilic substitution rates compared to aryl-substituted analogs.

Comparison with Similar Compounds

Physicochemical Properties

Barbiturates exhibit distinct properties based on their substituents. Key comparisons include:

Compound Name Substituents (5-position) Molecular Formula Molecular Weight pKa (H₂O, 25°C) Solubility
5-Isopropyl-5-propyl- Isopropyl, Propyl C₁₁H₁₈N₂O₃ 226.27 g/mol Not reported Likely soluble in alcohols, ethers
Aprobarbital (5-allyl-5-isopropyl) Allyl, Isopropyl C₁₀H₁₄N₂O₃ 210.23 g/mol ~7.76 Soluble in alcohol, chloroform
Secobarbital (5-allyl-5-(1-methylbutyl)) Allyl, 1-methylbutyl C₁₂H₁₈N₂O₃ 238.28 g/mol ~7.89 Soluble in boiling water, alkali
Butalbital (5-isobutyl-5-allyl) Isobutyl, Allyl C₁₁H₁₆N₂O₃ 224.26 g/mol ~7.63 Soluble in acetone, ether
Phenobarbital (5-ethyl-5-phenyl) Ethyl, Phenyl C₁₂H₁₂N₂O₃ 232.24 g/mol ~7.48 Poor aqueous solubility

Key Observations :

  • Substituent Effects on pKa: Electron-withdrawing groups (e.g., phenyl in phenobarbital) lower pKa (~7.48), while alkyl groups (e.g., isopropyl in aprobarbital) correlate with higher pKa (~7.76) . The absence of polar groups in 5-isopropyl-5-propyl- suggests a pKa closer to alkyl-substituted analogs like butalbital (~7.63).
  • Solubility : Alkyl substituents enhance lipid solubility, favoring dissolution in organic solvents. For example, butalbital’s isobutyl group increases solubility in ether and chloroform .

Metabolic Pathways

Metabolism of barbiturates is influenced by substituent bulk and oxidation susceptibility:

  • Secobarbital : Metabolized via hydroxylation (allyl → dihydroxypropyl) and oxidation (1-methylbutyl → 3-hydroxy-1-methylbutyl), yielding inactive metabolites like secodiol .
  • Aprobarbital : Likely undergoes allyl oxidation or isopropyl hydroxylation, though specific data is absent.
  • 5-Isopropyl-5-propyl- : Propyl and isopropyl groups may undergo ω-1 hydroxylation, similar to pentobarbital’s metabolism. However, steric hindrance from branched isopropyl could slow enzymatic processing .

In Vivo/In Vitro Stability : Rat liver microsomes metabolize secobarbital into hydroxy derivatives, but human metabolites include additional pathways (e.g., dealkylation to 5-(1-methylbutyl) barbituric acid) .

Pharmacological Activity

Barbiturates modulate GABAₐ receptors, with substituents dictating efficacy and toxicity:

  • Secobarbital: Anesthetic/hypnotic activity (EC₅₀ ~30–300 μM for GABA enhancement) .
  • Phenobarbital: Anticonvulsant but weak GABA enhancement; acts as a "partial agonist" .
  • 5-Isopropyl-5-propyl- : Predicted to have sedative effects due to alkyl substituents, though less potent than allyl-containing analogs (e.g., aprobarbital). Bulky substituents may reduce receptor binding efficiency .

Structure-Activity Relationships (SAR) :

  • Allyl groups (e.g., in secobarbital) enhance potency but increase hepatotoxicity.
  • N1-methylation (e.g., mephobarbital) reduces efficacy and introduces antagonistic properties .

Q & A

Q. What experimental methods are recommended for determining the pKa of 5-isopropyl-5-propylbarbituric acid derivatives, and how do substituents influence acidity?

Methodological Answer: The pKa of barbituric acid derivatives can be determined via potentiometric titration in aqueous or ethanol-water systems. For example, studies on structurally similar compounds (e.g., 5-phenyl-5-isopropylbarbituric acid) show pKa values ranging from 7.40 to 8.88, depending on substituents . Key steps include:

Calibration : Validate measurements using reference compounds like benzoic acid.

Activity correction : Refine data for ionic strength and temperature (e.g., 25°C, 0.00 ionic strength) .

Substituent analysis : Electron-withdrawing groups (e.g., allyl) lower pKa, while bulky substituents (e.g., isopropyl) may increase steric hindrance, altering ionization .

Q. How can intramolecular isomerization during synthesis of 5-alkyl-5-propylbarbituric acids be minimized?

Methodological Answer: Isomerization, such as the conversion of 5-phenyl-5-(3-bromopropyl)barbituric acid to piperidone derivatives, can be mitigated by:

Controlling reaction conditions : Avoid prolonged exposure to nucleophilic agents (e.g., NH₄OH) .

Steric optimization : Use bulky protecting groups to block intramolecular cyclization pathways .

Monitoring intermediates : Employ techniques like HPLC or NMR to detect early-stage isomerization .

Advanced Research Questions

Q. What computational and spectroscopic methods are effective for studying DNA interactions of 5-isopropyl-5-propylbarbituric acid derivatives?

Methodological Answer:

Molecular docking : Predict binding modes (e.g., minor groove binding) using software like AutoDock. Derivatives with flexible substituents (e.g., 4-hydroxybenzaldehyde) show stronger DNA affinity .

UV-Vis spectroscopy : Monitor hypochromic shifts or absorbance changes upon DNA interaction (e.g., λ = 260–280 nm) .

Quantum mechanics : Calculate binding energies and electron distribution patterns to validate experimental results .

Q. How do structural modifications (e.g., N-methylation) alter the toxicity profile of 5-isopropyl-5-propylbarbituric acid?

Methodological Answer:

Acute toxicity assays : Measure LD₅₀ values in rodent models. For example, sodium salts of similar derivatives exhibit LD₅₀ values ~510 mg/kg (oral) with neurotoxic effects (tremors, anesthesia) .

Metabolic studies : Track urinary metabolites via LC-MS. N-methylation reduces hydrolysis rates, potentially lowering renal toxicity .

Structure-activity relationships (SAR) : Bulky substituents (e.g., isopropyl) may reduce CNS penetration, altering toxicity .

Q. How can contradictions in reported pKa or reactivity data for barbituric acid derivatives be resolved?

Methodological Answer:

Standardize conditions : Ensure consistent solvent systems (e.g., 0.1–0.5 ethanol fraction) and ionic strength .

Cross-validation : Compare results with independent methods (e.g., spectrophotometric vs. potentiometric) .

Crystallographic analysis : Resolve structural ambiguities using Cambridge Structural Database (CSD) data to correlate molecular conformation with reactivity .

Q. What role do hydrogen-bonding patterns play in the crystallographic stability of 5-isopropyl-5-propylbarbituric acid?

Methodological Answer:

Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict packing efficiency .

Thermal stability assays : Correlate melting points with intermolecular bond strength. Derivatives with extended H-bond networks show higher thermal stability .

Synchrotron XRD : Resolve crystal structures to identify key interactions (e.g., N-H···O bonds) .

Q. How can multicomponent reactions (MCRs) be optimized for synthesizing novel 5-isopropyl-5-propylbarbituric acid derivatives?

Methodological Answer:

Solvent selection : Use aqueous ethanol (1:1 v/v) for improved yields and reduced side reactions .

Catalyst-free conditions : Avoid metal catalysts to simplify purification. For example, barbituric acid reacts with 2-aminothiazole and aldehydes at 80°C, yielding >70% product .

Substituent screening : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) enhance reactivity compared to electron-rich analogs .

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